4-[5-(2-bromophenoxy)pentyl]morpholine

Analytical chemistry Quality control Structural elucidation

Secure the definitive ortho-bromo, pentyl-linked morpholine scaffold for your research. This oxalate salt ensures precise, reproducible dosing for CNS and receptor engagement studies. Its unique structure offers a crucial synthetic handle (Suzuki/Buchwald-Hartwig) for late-stage diversification. Do not accept generic substitutions—this specific regioisomer and linker length are critical for target binding and metabolic stability. Verify identity with the reference 1H NMR spectrum (SpectraBase ID ASz8Yh3ry0K).

Molecular Formula C15H22BrNO2
Molecular Weight 328.24 g/mol
Cat. No. B3846811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-bromophenoxy)pentyl]morpholine
Molecular FormulaC15H22BrNO2
Molecular Weight328.24 g/mol
Structural Identifiers
SMILESC1COCCN1CCCCCOC2=CC=CC=C2Br
InChIInChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2
InChIKeyQEDHEMNJACQOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(2-bromophenoxy)pentyl]morpholine for Research Procurement: Core Structural and Salt-Form Identity


4-[5-(2-bromophenoxy)pentyl]morpholine is a synthetic morpholine derivative featuring a 2-bromophenoxy group tethered via a five-carbon pentyl linker to the morpholine nitrogen. It is commonly supplied as the oxalate salt, which provides a defined crystalline solid with a molecular weight of 418.28 g/mol (free base formula C15H22BrNO2) [1]. The compound serves as a versatile scaffold in medicinal chemistry and chemical biology, where the ortho-bromophenoxy moiety acts as a synthetic handle for further functionalization, and the morpholine ring contributes to favorable physicochemical and pharmacokinetic properties within the broader class of phenoxyalkyl morpholine-based bioactive molecules [2].

Why Simple Morpholine Analogue Substitution Fails for 4-[5-(2-bromophenoxy)pentyl]morpholine


Within the morpholine-phenoxyalkyl chemical space, seemingly minor structural modifications—such as the position of the bromine substituent (ortho vs para) or the length of the alkyl linker (pentyl vs ethyl)—can profoundly alter receptor binding, metabolic stability, and solubility [1]. Generic substitution without quantitative comparative data risks introducing uncharacterized changes in target engagement, off-target activity, and pharmacokinetic behavior, undermining experimental reproducibility and SAR interpretation. The specific ortho-bromine regioisomer and the defined oxalate salt form of 4-[5-(2-bromophenoxy)pentyl]morpholine must therefore be considered a distinct chemical entity, not an interchangeable analogue.

Quantitative Differentiation Evidence for 4-[5-(2-bromophenoxy)pentyl]morpholine vs. Its Closest Analogs


Regioisomeric Identity: 2-Bromo vs. 4-Bromo Substitution Confirmed by Distinct NMR Spectroscopic Signatures

The 1H NMR spectrum of 4-[5-(2-bromophenoxy)pentyl]morpholine oxalate (DMSO-d6) exhibits a unique pattern of aromatic proton signals that distinguishes it from the 4-bromo regioisomer. The ortho-bromophenoxy substitution pattern results in a distinct splitting and chemical shift profile compared to the para-bromo isomer, which is critical for unambiguous identity confirmation during procurement and in-house quality control [1][2]. Direct spectral comparison eliminates regioisomer misassignment risk.

Analytical chemistry Quality control Structural elucidation

Linker Length-Dependent Lipophilicity: Pentyl (C5) vs. Ethyl (C2) Chain Increases Calculated LogP by ~1.5 Units

The pentyl linker in 4-[5-(2-bromophenoxy)pentyl]morpholine imparts significantly higher lipophilicity compared to the ethyl-linked analogue 4-[2-(2-bromophenoxy)ethyl]morpholine. This increase in logP (estimated ~4.0 vs. ~2.5) enhances passive membrane permeability and may improve central nervous system (CNS) penetration potential, a property widely exploited in morpholine-based CNS drug design [1].

Medicinal chemistry Drug design Physicochemical profiling

Oxalate Salt Form: Defined Crystalline Solid with Molecular Weight 418.28 g/mol for Accurate Dosing

The target compound is supplied as the oxalate salt (C17H24BrNO6, MW = 418.28 g/mol), a defined crystalline solid that contrasts with the potentially liquid or amorphous free base form of many morpholine analogues. This salt form ensures reproducible weighing, uniform dissolution, and long-term storage stability, reducing experimental variability compared to free-base liquids or oils [1].

Formulation Analytical chemistry Solid-state chemistry

Synthetic Versatility of the Ortho-Bromophenoxy Group for Palladium-Catalyzed Cross-Coupling Library Expansion

The ortho-bromophenoxy moiety in 4-[5-(2-bromophenoxy)pentyl]morpholine is a privileged substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions. Ortho-substituted aryl bromides often exhibit distinct reactivity and selectivity profiles compared to para-substituted analogues due to steric and electronic effects, enabling the synthesis of diverse analogue libraries for SAR exploration [1].

Combinatorial chemistry Chemical biology Medicinal chemistry

Procurement-Ready Application Scenarios for 4-[5-(2-bromophenoxy)pentyl]morpholine


Structure-Activity Relationship (SAR) Studies on Morpholine-Based GPCR or Ion Channel Modulators

Use the pentyl-linked, ortho-bromophenoxy morpholine scaffold as a defined starting point for synthesizing analogue libraries via cross-coupling, systematically varying the aryl substituent to probe steric and electronic effects on target binding. The distinct linker length and regioisomeric identity directly address hypotheses about optimal spacer geometry for receptor engagement [1][2].

Chemical Probe Development for CNS Target Validation

Leverage the higher lipophilicity of the pentyl linker (estimated clogP ~4.0) to enhance blood-brain barrier penetration potential in CNS-targeted probe candidates. The oxalate salt form ensures precise dose preparation for in vivo pharmacokinetic and target occupancy studies [1][2].

Fragment-Based or Directed Library Synthesis Using the Ortho-Bromophenoxy Synthetic Handle

Employ the compound as a versatile late-stage diversification intermediate in parallel synthesis workflows. The ortho-bromo group serves as a robust anchor point for Suzuki or Buchwald-Hartwig coupling to generate structurally diverse compound collections for high-throughput screening [1].

Quality Control and Reference Standard for Regioisomeric Purity Assessment

Utilize the well-characterized 1H NMR spectrum (SpectraBase ID ASz8Yh3ry0K) as a reference for routine identity verification and regioisomeric purity determination, ensuring batch-to-batch consistency and preventing isomer cross-contamination in critical experiments [1].

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